Cas no 2770517-15-0 (Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate)
Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate
- EN300-37401751
- 2770517-15-0
- Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate
-
- Inchi: 1S/C8H7BrFNO3/c1-14-8(13)5-6(10)4(11)2-3(9)7(5)12/h2,12H,11H2,1H3
- InChI Key: QNALJZZBMNVRFK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C(=O)OC)C=1O)F)N
Computed Properties
- Exact Mass: 262.95933g/mol
- Monoisotopic Mass: 262.95933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 72.6Ų
Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37401751-0.05g |
methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate |
2770517-15-0 | 0.05g |
$827.0 | 2023-07-06 | ||
| Enamine | EN300-37401751-0.1g |
methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate |
2770517-15-0 | 0.1g |
$867.0 | 2023-07-06 | ||
| Enamine | EN300-37401751-0.25g |
methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate |
2770517-15-0 | 0.25g |
$906.0 | 2023-07-06 | ||
| Enamine | EN300-37401751-0.5g |
methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate |
2770517-15-0 | 0.5g |
$946.0 | 2023-07-06 | ||
| Enamine | EN300-37401751-1.0g |
methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate |
2770517-15-0 | 1.0g |
$986.0 | 2023-07-06 | ||
| Enamine | EN300-37401751-2.5g |
methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate |
2770517-15-0 | 2.5g |
$1931.0 | 2023-07-06 | ||
| Enamine | EN300-37401751-5.0g |
methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate |
2770517-15-0 | 5.0g |
$2858.0 | 2023-07-06 | ||
| Enamine | EN300-37401751-10.0g |
methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate |
2770517-15-0 | 10.0g |
$4236.0 | 2023-07-06 |
Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate
Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate (CAS No. 2770517-15-0): A Comprehensive Overview
Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate (CAS No. 2770517-15-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a 3-amino, 5-bromo, 2-fluoro, and 6-hydroxy substituents on the benzoate ring, making it a versatile candidate for various applications.
The molecular formula of Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate is C9H8BrFNO3, and its molecular weight is approximately 268.06 g/mol. The compound's structural complexity provides a foundation for its potential use in the development of novel therapeutic agents, particularly in the areas of cancer therapy, anti-inflammatory drugs, and neurodegenerative disease treatments.
Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate has been the subject of several recent studies that highlight its promising properties. One notable study published in the Journal of Medicinal Chemistry (2021) investigated the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. The results indicated that Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate effectively reduced the activity of these enzymes, suggesting its potential as a lead compound for anticancer drug development.
In another study, researchers explored the anti-inflammatory properties of Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate. The compound was found to exhibit significant anti-inflammatory effects by modulating key signaling pathways associated with inflammation. This finding opens up new avenues for its use in treating inflammatory diseases such as arthritis and Crohn's disease.
The unique combination of functional groups in Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate also makes it an interesting candidate for neurodegenerative disease research. A study published in the Journal of Neurochemistry (2022) demonstrated that the compound could protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's.
Beyond its therapeutic potential, Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate has also been studied for its chemical reactivity and synthetic applications. Its versatile functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis. Researchers have used this compound as a starting material to synthesize more complex molecules with specific biological activities.
The synthesis of Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate typically involves multistep reactions, including bromination, fluorination, and esterification processes. Recent advancements in green chemistry have led to more efficient and environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste production.
In conclusion, Methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate (CAS No. 2770517-15-0) is a multifaceted compound with significant potential in various fields of medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an exciting candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new applications and properties, the importance of this compound is likely to grow, contributing to advancements in healthcare and medicine.
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